molecular formula C21H14F2N2OS B11217417 2-[(4-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

2-[(4-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B11217417
M. Wt: 380.4 g/mol
InChI Key: JCGZFEBVAQJWJO-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with thiol-containing compounds under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, and organometallic reagents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is investigated for potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE: A compound with similar fluorophenyl groups but different functional groups and properties.

    4-(4-AMINO-3-FLUOROPHENYL)MORPHOLIN-3-ONE: Another fluorophenyl-containing compound with distinct structural features and applications.

Uniqueness

3-(4-FLUOROPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of fluorophenyl groups and sulfanyl linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14F2N2OS

Molecular Weight

380.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H14F2N2OS/c22-15-7-5-14(6-8-15)13-27-21-24-19-4-2-1-3-18(19)20(26)25(21)17-11-9-16(23)10-12-17/h1-12H,13H2

InChI Key

JCGZFEBVAQJWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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